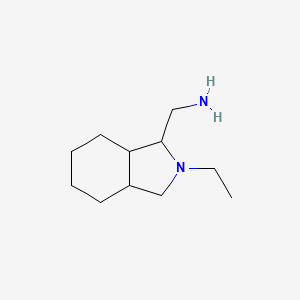

2-Ethyloctahydro-1H-isoindole-1-methylamine

Description

2-Ethyloctahydro-1H-isoindole-1-methylamine is a bicyclic amine derivative characterized by a fully saturated isoindole core (octahydro structure) with an ethyl group and a methylamine substituent at the 1-position. Its molecular formula is C₁₁H₂₁N, yielding a molecular weight of 167.3 g/mol. The compound’s saturated ring system confers enhanced stability compared to aromatic analogs, while the methylamine group introduces basicity, influencing solubility and reactivity.

Properties

CAS No. |

56625-54-8 |

|---|---|

Molecular Formula |

C11H22N2 |

Molecular Weight |

182.31 g/mol |

IUPAC Name |

(2-ethyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-1-yl)methanamine |

InChI |

InChI=1S/C11H22N2/c1-2-13-8-9-5-3-4-6-10(9)11(13)7-12/h9-11H,2-8,12H2,1H3 |

InChI Key |

YYSSMFOAHVIONA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2CCCCC2C1CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyloctahydro-1H-isoindole-1-methylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the hydrogenation of a precursor compound in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to achieve the desired product on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-Ethyloctahydro-1H-isoindole-1-methylamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

2-Ethyloctahydro-1H-isoindole-1-methylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethyloctahydro-1H-isoindole-1-methylamine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Lipophilicity : The target compound’s saturated isoindole core and lack of polar groups result in higher lipophilicity than indole-derived carboxylic acids .

- Basicity : The methylamine group (pKa ~10) contrasts with the acidic carboxylic acid groups (pKa ~3–5) in indole analogs, influencing solubility in biological systems .

- Stability : Saturation in the isoindole ring reduces susceptibility to oxidative degradation compared to aromatic indoles .

Biological Activity

2-Ethyloctahydro-1H-isoindole-1-methylamine, with the CAS number 56625-54-8, is a bicyclic compound belonging to the isoindole family. Its unique structure and functional groups make it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , characterized by a saturated bicyclic framework. The presence of an amino group contributes to its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and acylation reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉N |

| Molecular Weight | 191.29 g/mol |

| IUPAC Name | This compound |

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties . Research indicates potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin , which are critical in neurodegenerative diseases.

Anticancer Activity

The compound has shown promise in anticancer research , particularly against specific cancer cell lines. Its structural similarity to known bioactive molecules suggests that it may interact with various biological targets involved in cell proliferation and survival pathways.

The mechanism through which this compound exerts its biological effects is still under investigation. Current hypotheses suggest that it may modulate neurotransmitter systems and influence receptor activity related to neuroprotection and cancer cell inhibition. Further studies are necessary to elucidate the specific pathways involved.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through a comparison with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methylisoindole | Contains a methyl group on the isoindole ring | Exhibits psychoactive properties |

| Octahydroisoquinoline | Saturated bicyclic structure | Known for analgesic effects |

| 3-Ethylisoindoline | Ethyl group on the isoindoline framework | Potentially useful in treating anxiety |

The specific combination of ethyl substitution and the saturated bicyclic structure in this compound may confer distinct pharmacological effects compared to its analogs.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

- Neuroprotection Study : A study published in a pharmacological journal demonstrated that this compound could protect neuronal cells from oxidative stress, suggesting its potential use in treating neurodegenerative disorders.

- Anticancer Study : In vitro tests showed that this compound inhibited the growth of certain cancer cell lines, indicating its potential as a lead compound for further anticancer drug development .

- Receptor Binding Studies : Initial binding affinity assays revealed that this compound interacts with serotonin receptors, which could explain its neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.